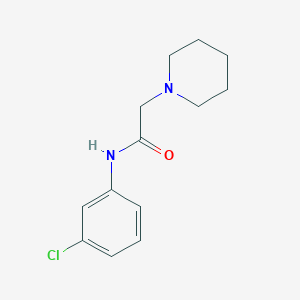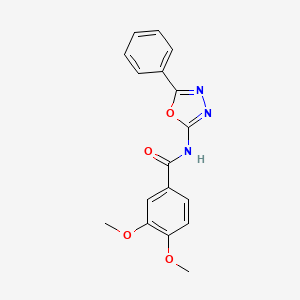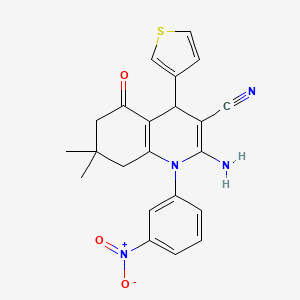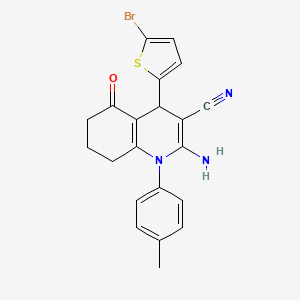![molecular formula C16H15N B11539485 2,3,4-Trimethylbenzo[h]quinoline](/img/structure/B11539485.png)
2,3,4-Trimethylbenzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethylbenzo[h]quinoline is an organic compound belonging to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is notable for its three methyl groups attached to the 2nd, 3rd, and 4th positions of the benzo[h]quinoline structure. It has the molecular formula C₁₆H₁₅N and a molecular weight of 221.30 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylbenzo[h]quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene, followed by a single-step reaction with naphthalen-1-amine or anthracen-1-amine . This method leverages the high electron density and steric bulk of the reactants to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process.
化学反応の分析
Types of Reactions
2,3,4-Trimethylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinolines.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, often in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Nitrobenzo[h]quinolines, halogenated benzo[h]quinolines.
科学的研究の応用
2,3,4-Trimethylbenzo[h]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, showing promise in preliminary studies.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用機序
The mechanism of action of 2,3,4-Trimethylbenzo[h]quinoline in biological systems involves its interaction with cellular targets such as DNA and enzymes. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
Benzo[h]quinoline: The parent compound without methyl substitutions.
2-Methylbenzo[h]quinoline: A single methyl group at the 2nd position.
3,4-Dimethylbenzo[h]quinoline: Methyl groups at the 3rd and 4th positions.
Uniqueness
2,3,4-Trimethylbenzo[h]quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of three methyl groups enhances its lipophilicity and may affect its interaction with biological membranes and molecular targets, distinguishing it from other benzo[h]quinoline derivatives.
特性
分子式 |
C16H15N |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
2,3,4-trimethylbenzo[h]quinoline |
InChI |
InChI=1S/C16H15N/c1-10-11(2)14-9-8-13-6-4-5-7-15(13)16(14)17-12(10)3/h4-9H,1-3H3 |
InChIキー |
HFSGFWFRCPJMHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C3=CC=CC=C3C=C2)N=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11539416.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11539424.png)

![N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11539427.png)
![2-{[6-({(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11539439.png)



![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11539462.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11539466.png)

![(4-Methoxy-benzylidene)-[6-(4-methoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B11539481.png)
![3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11539486.png)
![N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539489.png)
